4-{[(4-fluorophenyl)carbonyl]amino}-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorobenzoyl group attached to an amino group, which is further connected to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the following steps:
N-Acylation: The initial step involves the acylation of aniline derivatives with 4-fluorobenzoyl chloride.
Formation of Pyrazole Ring: The next step involves the formation of the pyrazole ring through cyclization reactions.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of microwave heating and ionic liquids has also been explored to enhance reaction rates and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorobenzoyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory disorders.
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and conductivity.
Biological Research: The compound is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating various biochemical pathways. This inhibition can lead to therapeutic effects, such as the reduction of inflammation or the inhibition of cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzoic Acid: A simpler analog with a carboxylic acid group instead of the pyrazole ring.
Methyl 4-Fluorobenzoate: A methyl ester derivative of 4-fluorobenzoic acid.
4-Fluorobenzylamine: An amine derivative with a fluorobenzoyl group.
Uniqueness
4-[(4-Fluorobenzoyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its combination of a fluorobenzoyl group and a pyrazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile building block for the synthesis of more complex molecules with specific functions .
Properties
Molecular Formula |
C12H11FN4O2 |
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Molecular Weight |
262.24 g/mol |
IUPAC Name |
4-[(4-fluorobenzoyl)amino]-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H11FN4O2/c1-17-10(11(14)18)9(6-15-17)16-12(19)7-2-4-8(13)5-3-7/h2-6H,1H3,(H2,14,18)(H,16,19) |
InChI Key |
VNMZKXCMJFVTJQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2=CC=C(C=C2)F)C(=O)N |
Origin of Product |
United States |
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